molecular formula C13H17NO3 B1275961 3-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 915923-97-6

3-[(2-Ethylbutanoyl)amino]benzoic acid

Cat. No. B1275961
M. Wt: 235.28 g/mol
InChI Key: UROVTCQGMDLCEE-UHFFFAOYSA-N
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Description

“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 915923-97-6 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 3-[(2-ethylbutanoyl)amino]benzoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(2-Ethylbutanoyl)amino]benzoic acid” is 1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the sources I found .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
  • Methods of Application : The synthesis of these compounds involves chemical reactions, and their antimicrobial activity is evaluated using standard microbiological techniques .
  • Results or Outcomes : The synthesized compounds were found to be bacteriostatic and fungistatic in action .

Biosynthesis and Biological Properties

  • Scientific Field : Phytochemistry
  • Summary of Application : Hydroxybenzoic and hydroxycinnamic acids, which are simple phenolic acids, have high commercial value due to their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
  • Methods of Application : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
  • Results or Outcomes : The findings support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .

Synthesis of Novel Organic Luminescent Materials and Plant Growth Regulators

  • Scientific Field : Organic Chemistry
  • Summary of Application : MABA, an essential pharmaceutical intermediate, also finds significant applications in the synthesis of novel organic luminescent materials and plant growth regulators .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

Organic Compound

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H .
  • Methods of Application : It is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

Acidity of Substituted Benzoic Acids

  • Scientific Field : Physical Chemistry
  • Summary of Application : The acidity of substituted benzoic acids can be influenced by electron-withdrawing groups .
  • Methods of Application : The conjugate base of benzoic acid is stabilized by electron-withdrawing groups. This makes the acid more acidic .
  • Results or Outcomes : Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .

Use in the Synthesis of Dyes

  • Scientific Field : Organic Chemistry
  • Summary of Application : Aminobenzoic acids, such as 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), are often used in the synthesis of dyes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

Use in the Synthesis of Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Aminobenzoic acids are also used in the synthesis of pharmaceuticals .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

properties

IUPAC Name

3-(2-ethylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROVTCQGMDLCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406486
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethylbutanoyl)amino]benzoic acid

CAS RN

915923-97-6
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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